NITD-609-Enantiomer

Übersicht

Beschreibung

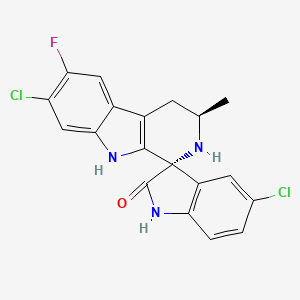

NITD-609 Enantiomer is an enantiomer of NITD-609, which is a spironone drug with antimalarial activity .

Molecular Structure Analysis

The molecular formula of NITD-609 Enantiomer is C19H14Cl2FN3O . The InChI code is 1S/C19H14Cl2FN3O/c1-8-4-11-10-6-14 (22)13 (21)7-16 (10)23-17 (11)19 (25-8)12-5-9 (20)2-3-15 (12)24-18 (19)26/h2-3,5-8,23,25H,4H2,1H3, (H,24,26)/t8-,19+/m1/s1 . The Canonical SMILES is CC1CC2=C (C3 (N1)C4=C (C=CC (=C4)Cl)NC3=O)NC5=CC (=C (C=C25)F)Cl .Physical and Chemical Properties Analysis

NITD-609 Enantiomer has a molecular weight of 390.2 g/mol . The compound has a XLogP3-AA value of 3.9, indicating its lipophilicity . It has 3 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has 0 rotatable bonds . The exact mass and monoisotopic mass of the compound are 389.0497956 g/mol . The topological polar surface area of the compound is 56.9 Ų . The compound has 26 heavy atoms .Wissenschaftliche Forschungsanwendungen

Antimalariamittel-Aktivität

NITD-609-Enantiomer ist bekannt für seine antimalariamittel-Aktivität . Es ist Teil einer neuartigen Klasse von Antimalariamitteln, dem Spiroindolon NITD609 . Dies macht es zu einer wichtigen Verbindung im Kampf gegen Malaria, eine Krankheit, die nach wie vor eine globale Gesundheitsherausforderung darstellt.

Arzneimittelforschung für Malaria

Der this compound war maßgeblich an der Arzneimittelforschung für Malaria beteiligt . Es war das erste Molekül aus einer neuen Klasse von Antimalariamitteln, das in den letzten 20 Jahren in Phase-IIa-Studien für Malaria eingetreten ist . Dies unterstreicht sein Potenzial, den Weg für neue und effektivere Behandlungen von Malaria zu ebnen.

Zielsetzung mehrerer Stadien von Plasmodium

Der this compound zeigt zusammen mit anderen Verbindungen seiner Klasse eine in-vitro-Wirksamkeit gegen Blut-, Leber- und Gametozytenstadien von Plasmodium . Diese breit gefächerte Aktivität macht es zu einem vielversprechenden Kandidaten für eine umfassende Malariabehandlung.

Ersatz für ältere Antimalariamittel

Die Entwicklung von Resistenzen gegen ältere Antimalariamittel ist ein großes Problem bei der Malariabehandlung . Der this compound bietet mit seinem neuartigen Wirkmechanismus eine potenzielle Lösung für dieses Problem, indem er eine neue Behandlungsoption bietet .

Einmaldosis-Therapie für P. falciparum

Eines der Ziele des Forschungsprogramms, das den this compound umfasst, ist die Etablierung einer Einmaldosis-Therapie für P. falciparum . Wenn dies erfolgreich ist, würde dies die Behandlungsregime erheblich vereinfachen und die Patientengemässheit verbessern.

Effektive Therapie für P. vivax-Infektionen

Ein weiteres Ziel des Forschungsprogramms ist es, Ziele zu identifizieren, die es ermöglichen, effektive Therapien für P. vivax-Infektionen zu erreichen. Angesichts der besonderen Herausforderungen, die P. vivax mit sich bringt, ist die Rolle des NITD-609-Enantiomers in diesem Zusammenhang von großem Interesse.

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of the NITD-609 Enantiomer, also known as Cipargamin, is a putative non-SERCA P-type ATPase (PfATP4) localized to the plasma membrane of the Plasmodium falciparum . This ATPase plays a crucial role in the life cycle of the parasite, making it an effective target for antimalarial drugs .

Mode of Action

The NITD-609 Enantiomer interacts with its target, the PfATP4, disrupting the homeostasis of sodium ions (Na+) within the parasite . This disruption in ion balance leads to detrimental effects on the parasite’s survival and growth .

Biochemical Pathways

The NITD-609 Enantiomer affects the biochemical pathways related to ion transport and homeostasis within the Plasmodium falciparum . By inhibiting the PfATP4, the NITD-609 Enantiomer disrupts the normal functioning of these pathways, leading to the death of the parasite .

Pharmacokinetics

The NITD-609 Enantiomer has shown promising pharmacokinetic properties. It has low metabolic clearance and no CYP450 liability . The oral exposure of the NITD-609 Enantiomer is improved seven times, and it has excellent bioavailability . These properties contribute to its effectiveness as an antimalarial drug .

Result of Action

The action of the NITD-609 Enantiomer leads to rapid parasite clearance. In animal models, a single dose of the NITD-609 Enantiomer at 100 mg/kg has been shown to completely clear Plasmodium berghei infection . This indicates the potential of the NITD-609 Enantiomer as a potent antimalarial drug .

Action Environment

The action, efficacy, and stability of the NITD-609 Enantiomer can be influenced by various environmental factors. For instance, the storage temperature can affect the stability of the compound . It is recommended to store the compound at -20°C for 3 years or in solvent at -80°C for 1 year

Biochemische Analyse

Biochemical Properties

NITD-609 Enantiomer plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomoleculesThis interaction disrupts the homeostasis of sodium (Na+) and pH within the parasite, leading to its death . Additionally, NITD-609 Enantiomer has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous compounds .

Cellular Effects

NITD-609 Enantiomer exerts significant effects on various types of cells and cellular processes. In Plasmodium falciparum, the compound disrupts the parasite’s ability to maintain ionic balance and pH homeostasis, leading to cellular dysfunction and death. This disruption affects cell signaling pathways, gene expression, and cellular metabolism, ultimately resulting in the elimination of the parasite . In mammalian cells, NITD-609 Enantiomer has been observed to have minimal cytotoxic effects, making it a safe and effective antimalarial agent .

Molecular Mechanism

The molecular mechanism of action of NITD-609 Enantiomer involves its binding interactions with specific biomolecules. The compound binds to the PfATP4 enzyme, inhibiting its activity and disrupting the parasite’s ionic balance. This inhibition leads to an accumulation of sodium ions within the parasite, causing osmotic stress and cell death . Additionally, NITD-609 Enantiomer may also affect other molecular targets within the parasite, contributing to its overall antimalarial activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of NITD-609 Enantiomer have been observed to change over time. The compound exhibits good stability and minimal degradation under standard laboratory conditions, ensuring its efficacy over extended periods . Long-term studies have shown that NITD-609 Enantiomer maintains its antimalarial activity without significant loss of potency. Prolonged exposure to the compound may lead to the development of resistance in some parasite strains, necessitating the use of combination therapies to prevent resistance .

Dosage Effects in Animal Models

The effects of NITD-609 Enantiomer vary with different dosages in animal models. At therapeutic doses, the compound effectively reduces parasitemia and clears the infection without causing significant adverse effects . At higher doses, NITD-609 Enantiomer may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . It is essential to determine the optimal dosage to maximize efficacy while minimizing toxicity in animal models and, ultimately, in human patients.

Metabolic Pathways

NITD-609 Enantiomer is involved in various metabolic pathways within the parasite and the host. The compound is metabolized by cytochrome P450 enzymes, which play a crucial role in its biotransformation and elimination . Additionally, NITD-609 Enantiomer may affect metabolic flux and metabolite levels within the parasite, further contributing to its antimalarial activity . Understanding these metabolic pathways is essential for optimizing the compound’s pharmacokinetics and minimizing potential drug-drug interactions.

Transport and Distribution

NITD-609 Enantiomer is transported and distributed within cells and tissues through specific transporters and binding proteins. The compound is efficiently taken up by the parasite and accumulates within its intracellular compartments, where it exerts its antimalarial effects . In mammalian cells, NITD-609 Enantiomer exhibits good tissue distribution and bioavailability, ensuring its therapeutic efficacy . The compound’s transport and distribution properties are critical for its overall pharmacokinetic profile and clinical effectiveness.

Subcellular Localization

The subcellular localization of NITD-609 Enantiomer plays a significant role in its activity and function. The compound is primarily localized to the plasma membrane of the parasite, where it interacts with the PfATP4 enzyme . Additionally, NITD-609 Enantiomer may also be targeted to other subcellular compartments, such as the endoplasmic reticulum and mitochondria, through specific targeting signals and post-translational modifications . These localization patterns are essential for understanding the compound’s mechanism of action and optimizing its therapeutic potential.

Eigenschaften

IUPAC Name |

(3S,3'R)-5,7'-dichloro-6'-fluoro-3'-methylspiro[1H-indole-3,1'-2,3,4,9-tetrahydropyrido[3,4-b]indole]-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14Cl2FN3O/c1-8-4-11-10-6-14(22)13(21)7-16(10)23-17(11)19(25-8)12-5-9(20)2-3-15(12)24-18(19)26/h2-3,5-8,23,25H,4H2,1H3,(H,24,26)/t8-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKLPLPZSUQEDRT-YLVJLNSGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C3(N1)C4=C(C=CC(=C4)Cl)NC3=O)NC5=CC(=C(C=C25)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC2=C([C@@]3(N1)C4=C(C=CC(=C4)Cl)NC3=O)NC5=CC(=C(C=C25)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14Cl2FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

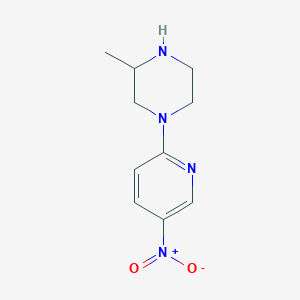

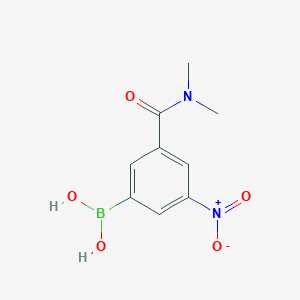

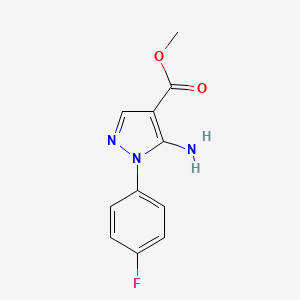

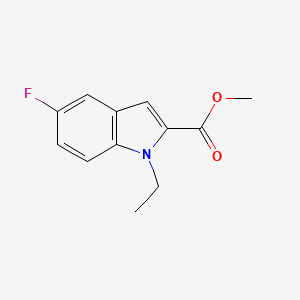

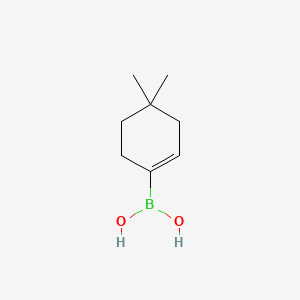

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-Methyl-4-(methylsulphonyl)phenyl]-3-methylpiperazine](/img/structure/B1450872.png)